![molecular formula C15H17NS3 B412404 4,4-dimethyl-5-propyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 300690-45-3](/img/structure/B412404.png)
4,4-dimethyl-5-propyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,4-dimethyl-5-propyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” is a chemical compound that has been studied for its potential applications in various fields . It is available for purchase from various scientific suppliers .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a new set of hybrid and chimeric derivatives of 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones . The structure of these derivatives involves a tricyclic fragment that is linearly bound or condensed with another heterocyclic fragment .
Molecular Structure Analysis
The molecular structure of “4,4-dimethyl-5-propyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” involves a tricyclic fragment that is linearly bound or condensed with another heterocyclic fragment . This structure is part of a larger class of compounds known as 1,2-dithiolo[3,4-c]quinoline-1-thiones .
Chemical Reactions Analysis
In one study, the behavior of 4,4-dimethyl-4,5-dihydro-1,2-dithiolo[3,4-c]quinoline-1-thiones in the 1,3-dipolar cycloaddition reaction with acetylenic dipolarophiles was examined . The rate of cycloaddition was found to decrease along with the decrease of electron-deficiency of the triple bond .
科学的研究の応用
Synthesis and Biological Activities
Research on quinoline derivatives reveals their significant therapeutic importance due to the incorporation of fused heterocycles enhancing biological activity. A study detailed the synthesis of pyrimido[4,5-b]quinolines starting from barbituric acids, aiming to explore biologically potent derivatives with potential therapeutic applications (R. Nandha Kumar et al., 2001). These efforts underscore the relevance of heterocyclic compounds in developing new drugs and materials.
Anticorrosive Applications
Quinoline and its derivatives have been identified as effective anticorrosive materials for protecting metallic surfaces. Their ability to form stable chelating complexes with metallic atoms through coordination bonding makes them valuable in corrosion inhibition, highlighting the versatility of quinoline structures in industrial applications (C. Verma, M. Quraishi, E. Ebenso, 2020).
Optoelectronic Materials
The integration of quinoline and pyrimidine rings into π-extended conjugated systems has been pursued for creating novel optoelectronic materials. Research emphasizes the electroluminescent properties of these compounds, contributing to the development of organic light-emitting diodes (OLEDs) and other photo- and electroluminescent applications (G. Lipunova et al., 2018). This area of research demonstrates the potential for heterocyclic compounds in advancing technology in the field of electronics and lighting.
Antimicrobial and Anticancer Agents
Quinoline and quinazoline alkaloids have been extensively studied for their bioactive properties, including antitumor, antimicrobial, and antiviral activities. This body of work illustrates the potential of quinoline derivatives in drug development for treating various diseases and conditions (Xiao-Fei Shang et al., 2018).
Environmental Applications
Heterocyclic compounds have also been explored for environmental applications, such as the photocatalytic degradation of pollutants. The involvement of quinoline derivatives in such processes indicates their utility in addressing environmental concerns (P. Pichat, 1997).
将来の方向性
The future directions for the study of “4,4-dimethyl-5-propyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” could involve further exploration of its potential applications in various fields. For instance, new promising preferred structures for the creation of drugs for the treatment of cancer and other multifactorial diseases have been found .
特性
IUPAC Name |
4,4-dimethyl-5-propyldithiolo[3,4-c]quinoline-1-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NS3/c1-4-9-16-11-8-6-5-7-10(11)12-13(15(16,2)3)18-19-14(12)17/h5-8H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLKGWQQMIMBIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C(C1(C)C)SSC3=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-dimethyl-5-propyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-2,2,4-trimethyl-1-[(4-nitrophenyl)methyl]quinoline](/img/structure/B412321.png)
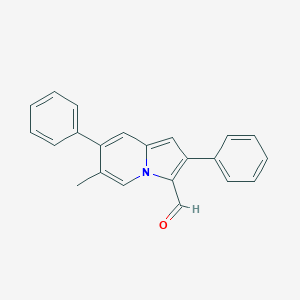
![5-(2-Thienylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B412328.png)
![2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-phenylethanone](/img/structure/B412329.png)
![(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(4-fluorophenyl)methanone](/img/structure/B412330.png)
![8-methoxy-4,4-dimethyl-5-(2-thienylcarbonyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412331.png)
![5-benzoyl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412332.png)
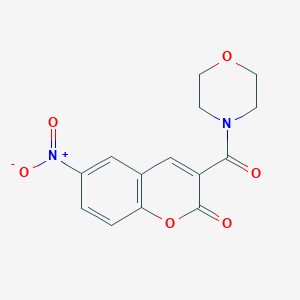
![N-(4-chlorobenzylidene)-N-{1-[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]-1-methylethyl}amine](/img/structure/B412337.png)
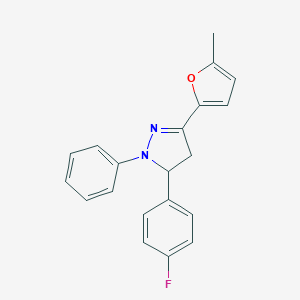
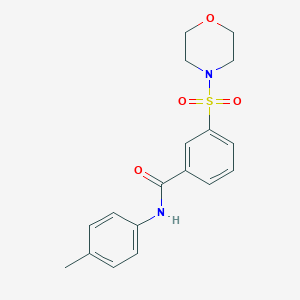
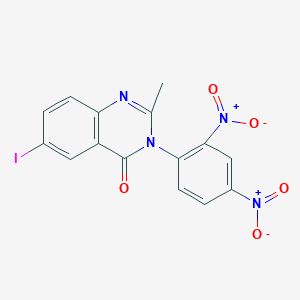
![4-(2-Nitrophenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]decane-3,5,10-trione](/img/structure/B412344.png)
![4-[4-(pentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B412345.png)